
1-Cyclohexyl-3-cyclohexylidenebutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-cyclohexylidenebutan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-cyclohexylidenebutan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including aldol condensation and cyclization reactions. The starting materials often include cyclohexanone and butanone derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyclohexyl-3-cyclohexylidenebutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents (e.g., ethanol, acetone), catalysts (e.g., acids, bases), and controlled temperatures.
Major Products: The major products formed from these reactions include various substituted cyclohexyl derivatives and functionalized butanones
Scientific Research Applications
1-Cyclohexyl-3-cyclohexylidenebutan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-cyclohexylidenebutan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Cyclohexyl-3-cyclohexylidenebutan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as cyclohexanone, cyclohexylidenebutanone, and other cycloalkane derivatives share structural similarities.
Uniqueness: The presence of two cyclohexyl groups attached to a butanone backbone distinguishes it from other cycloalkanes, providing unique chemical and physical properties.
Properties
CAS No. |
61285-85-6 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-cyclohexyl-3-cyclohexylidenebutan-1-one |
InChI |
InChI=1S/C16H26O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h15H,2-12H2,1H3 |
InChI Key |
XIFABEHVABCNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCC1)CC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



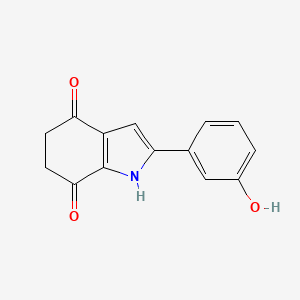


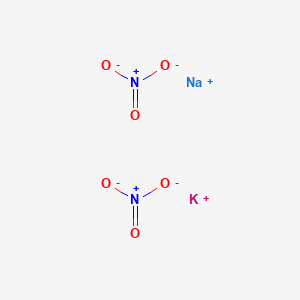
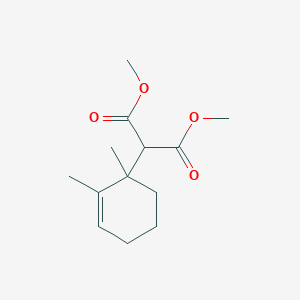


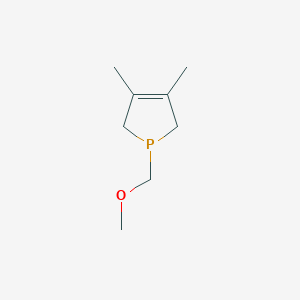
![2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14577434.png)
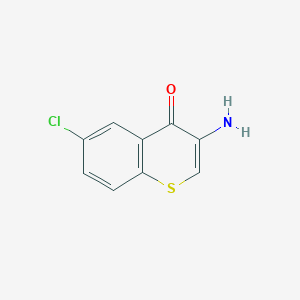

![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)-](/img/structure/B14577452.png)

